

# Quantitative Comparison of 1-Formyl-L-Proline Inhibition

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## Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

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The table below summarizes the key experimental data that establishes the selectivity profile of **1-Formyl-L-proline**.

Parameter	PYCR1	PYCR3	Notes & Context
Inhibition Constant ( $K_i$ )	~100 $\mu$ M [1]	~1000 $\mu$ M (estimated) [2]	The lower the $K_i$ , the stronger the inhibition. A 10x lower $K_i$ for PYCR1 indicates significantly higher affinity.
Mechanism of Inhibition	Competitive with P5C [1]	Competitive with P5C [2]	Both inhibitors bind at the substrate-binding site.
Reported Selectivity	10x more selective for PYCR1 over PYCR3 [2]	-	Direct conclusion from comparative study.

## Experimental Protocols for Key Findings

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the cited studies.

## Protocol 1: Determining Inhibition Constant ( $K_i$ ) for PYCR1

This protocol is adapted from the *in crystallo* screening study that identified NFLP as a PYCR1 inhibitor [1].

- **Enzyme Activity Assay:** PYCR1 activity was measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH during the reduction of P5C to proline.
- **Steady-State Kinetics:** For each inhibitor, steady-state kinetic measurements were performed with L-P5C as the variable substrate (0-1000  $\mu$ M) and NADH fixed at 175  $\mu$ M.
- **Data Fitting:** The data were fit globally to a **competitive inhibition model** to obtain the inhibition constant ( $K_i$ ). For NFLP, this yielded a  $K_i$  of approximately 100  $\mu$ M [1].

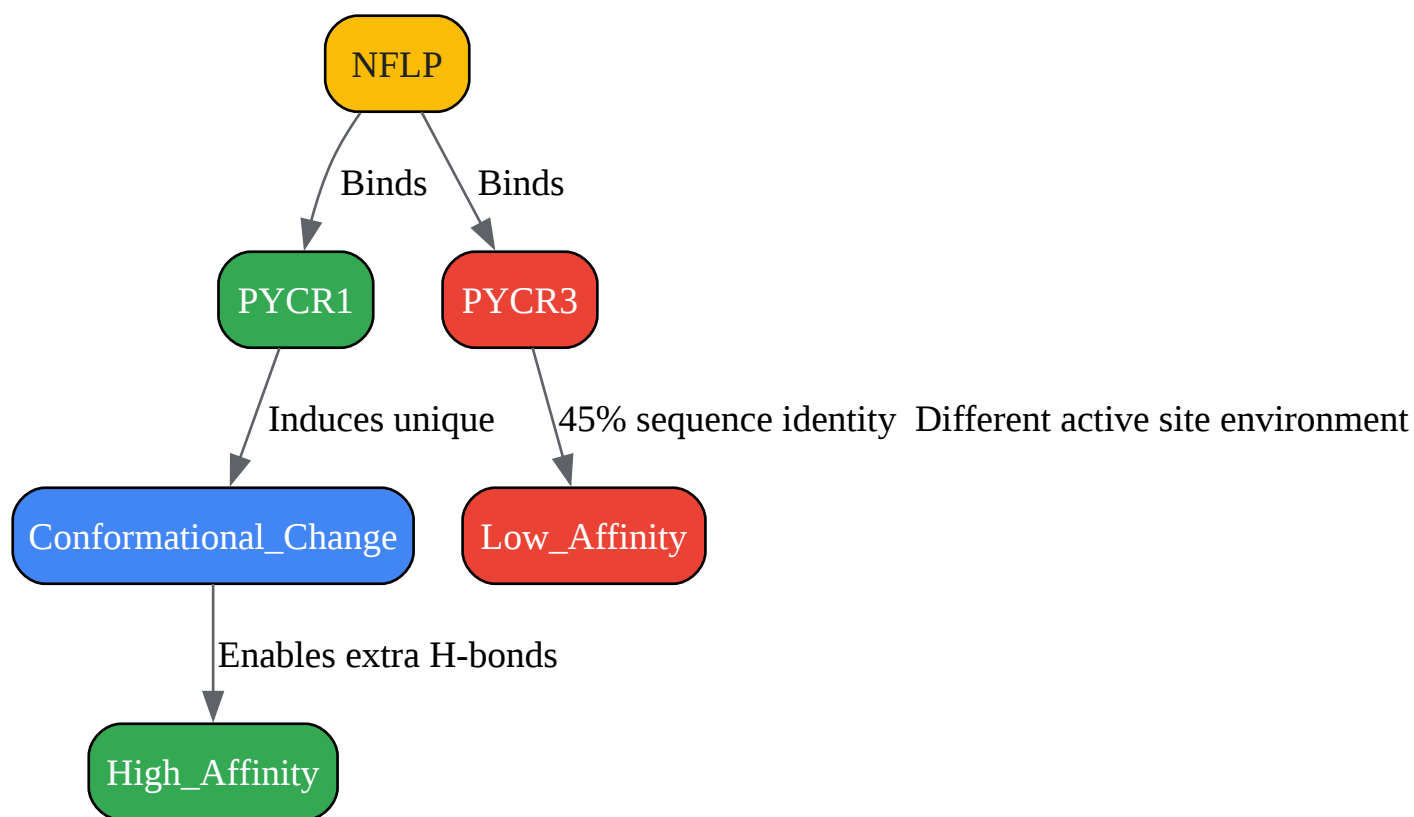
## Protocol 2: Assessing PYCR3 Inhibition and Isoform Selectivity

This protocol is from the study that developed a robust expression system for PYCR3 and tested the isoform specificity of PYCR1 inhibitors [2] [3].

- **Recombinant Enzyme Production:** Soluble, active PYCR3 was produced in *E. coli* using a **SUMO fusion protein system** to overcome the poor solubility of the native enzyme. The SUMO tag was later cleaved with the protease Ulp1 to obtain tag-free PYCR3 for assays.
- **Inhibition Screening:** A panel of 19 proline analogs, including NFLP, was screened against PYCR3.
- **Kinetic Characterization:** The kinetics of competitive inhibition were measured for hit compounds by varying L-P5C concentrations. This confirmed that NFLP is also a competitive inhibitor of PYCR3 but with a much weaker affinity (10-fold lower) compared to its effect on PYCR1 [2].

## Structural & Functional Basis for Selectivity

The observed selectivity is not arbitrary; it is rooted in the structural and functional differences between the PYCR isoforms.



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- **Distinct Isoforms:** PYCR1 and PYCR3 share only about **45% sequence identity** and differ in their subcellular localization—PYCR1 is mitochondrial, while PYCR3 is cytosolic [2] [4]. This results in different active site environments.
- **Unique Conformational Change in PYCR1:** The crystal structure of PYCR1 bound to NFLP shows that inhibitor binding is accompanied by **conformational changes** in the active site, including the translation of an  $\alpha$ -helix by 1 Å. These changes enable the formation of additional hydrogen bonds with NFLP's formyl group, explaining its higher affinity for PYCR1 [5] [1].
- **Functional Context:** PYCR3 is crucial for proline biosynthesis from ornithine in the cytosol and prefers NADPH as a coenzyme. In contrast, PYCR1 and PYCR2, which are mitochondrial and prefer NADH, are more directly linked to supporting ATP production [6]. Targeting PYCR1 may therefore more effectively disrupt the metabolic functions critical for cancer cell growth.

## Research Implications

The discovery that NFLP is ten times more selective for PYCR1 has significant implications for drug discovery.

- **A Tool for Specific Inhibition:** NFLP serves as a valuable chemical probe to study PYCR1-specific functions in cancer biology without simultaneously disrupting PYCR3 activity [2] [1].
- **Benchmark for New Inhibitors:** The selectivity of NFLP sets a benchmark. Recent efforts have identified new compounds, such as **(S)-tetrahydro-2H-pyran-2-carboxylic acid**, which show even higher affinity for PYCR1 and greater specificity over PYCR3 (30 times more selective) [7].
- **Validates a Screening Strategy:** The development of the SUMO-PYCR3 expression system now allows researchers to efficiently test new compounds for isoform specificity, which is crucial for developing targeted therapies with minimal off-target effects [2] [3].

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**Address:** Ontario, CA 91761, United States

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